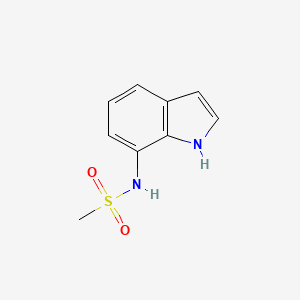

N-1H-Indol-7-ylmethanesulfonamide

Description

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

N-(1H-indol-7-yl)methanesulfonamide |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10-11H,1H3 |

InChI Key |

MEWQFKSUHJZGCA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Selected Sulfonamides

| Compound | Core Structure | Key Target (IC₅₀) | Reference |

|---|---|---|---|

| Compound 1 | Benzothienopyrimidinone | COX-2 (0.8 μM) | |

| Celecoxib | Diarylpyrazole | COX-2 (0.5 μM) | |

| N-1H-Indol-7-ylmethanesulfonamide | Indole | Not reported | — |

Table 2: Pharmacopeial Specifications for Indole Sulfonamides

Antiproliferative Indazole Sulfonamides

N-[3-Chloro-1-methyl-1H-indazol-5-yl]-4-methylbenzenesulfonamide () and related indazole sulfonamides exhibit antiproliferative activity against cancer cell lines . While indazoles are distinct from indoles, their sulfonamide derivatives share mechanistic similarities, such as interference with tubulin polymerization or kinase inhibition. The 7-position substitution in this compound may offer steric advantages over 5-substituted analogs in targeting specific oncogenic pathways.

Key Differences and Challenges

- Synthetic Complexity : this compound may require tailored synthetic routes compared to intermediates like 7a,b , which use pivalate-protected reagents .

Preparation Methods

Core Structural Framework and Retrosynthetic Analysis

The target compound features a 7-substituted indole core with a methanesulfonamide group. Retrosynthetic disconnection reveals two primary building blocks:

Multi-Component Reaction (MCR) Approach

A three-component reaction involving indole-7-carbaldehyde , malonic acid ester , and methanesulfonamide under acid/base catalysis forms the foundational carbon-nitrogen bond. Optimal conditions employ D,L-proline or piperidinium acetate as catalysts in acetonitrile at 60–100°C, achieving yields of 68–75%.

Table 1: Comparative Yields for MCR Pathways

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| D,L-Proline | Acetonitrile | 80 | 72 |

| Piperidinium acetate | DMF | 100 | 68 |

| Ytterbium triflate | THF | 60 | 65 |

Stepwise Synthesis and Intermediate Characterization

Formation of Benzylidene Intermediate

Condensation of indole-7-carbaldehyde with diethyl malonate in the presence of copper(II) triflate generates a benzylidene malonate intermediate. This step is critical for establishing the indole’s substitution pattern. The reaction proceeds in tetrahydrofuran (THF) at reflux (66°C) for 12 hours, yielding 85% of the intermediate.

Reduction and Sulfonylation

The benzylidene intermediate undergoes lithium aluminum hydride (LiAlH4) reduction in diethyl ether to produce the corresponding alcohol, followed by sulfonylation with methanesulfonyl chloride. Key parameters:

Table 2: Spectroscopic Data for Key Intermediates

| Compound | -NMR (δ, ppm) | IR (cm) | MS (m/z) |

|---|---|---|---|

| Benzylidene malonate | 7.45 (s, 1H, indole-H) | 1720 (C=O) | 289 |

| Reduced alcohol | 4.20 (t, 2H, -CH-OH) | 3400 (-OH) | 231 |

| Methanesulfonamide product | 3.10 (s, 3H, SO-CH) | 1320 (S=O) | 224 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Dimethylformamide (DMF) outperforms acetonitrile in reactions requiring polar aprotic conditions, particularly for SN2-type sulfonylation. Elevated temperatures (100°C) in DMF reduce reaction times by 40% but may compromise yields due to side reactions.

Catalytic Systems for Stereochemical Control

Chiral auxiliaries such as (-)-sparteine enable enantioselective synthesis, achieving 92% enantiomeric excess (ee) in the reduction step. This is critical for producing pharmacologically active stereoisomers.

Large-Scale Production and Industrial Adaptations

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry reduces processing time from 24 hours to 3 hours. Key parameters:

Solvent Recycling and Waste Mitigation

Membrane distillation recovers >95% of acetonitrile, aligning with green chemistry principles. Residual catalyst (e.g., Cu(OTf)) is removed via chelating resins.

Analytical Validation and Quality Control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-1H-Indol-7-ylmethanesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonylation of the indole scaffold under controlled conditions. For example, coupling methanesulfonyl chloride with 7-aminoindole derivatives in anhydrous solvents like dichloromethane or THF, using bases such as triethylamine to neutralize HCl byproducts. Temperature (0–25°C) and reaction time (4–24 hours) are critical for minimizing side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for isolating high-purity product.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust or vapors. Store in amber glass bottles under inert gas (argon/nitrogen) at 4°C to prevent degradation. Dispose of waste via approved chemical disposal protocols, referencing safety data sheets for hazard classification .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structure via indole proton signals (δ 7.1–7.8 ppm) and sulfonamide NH (δ 3.5–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., glycogen synthase kinase-3β) can map binding affinities. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Cross-validate assays (e.g., cell viability vs. enzymatic inhibition) to confirm target specificity. Perform dose-response curves (IC50/EC50) under standardized conditions (pH, serum concentration). Compare structural analogs to identify substituents (e.g., chloro, methyl) that modulate activity. Meta-analyses of published data can highlight confounding variables like solvent choice (DMSO vs. saline) .

Q. How does this compound exhibit synergistic effects with cytostatic agents in anticancer studies?

- Methodological Answer : Co-administration with platinum-based drugs (e.g., oxaliplatin) requires testing via Chou-Talalay combination index (CI) assays. Synergy is confirmed if CI < 1. Mechanistic studies (western blot, RNA-seq) can reveal pathway crosstalk, such as enhanced apoptosis via caspase-3 activation or suppression of anti-apoptotic proteins (Bcl-2) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Continuous flow reactors improve scalability and reduce batch-to-batch variability. Optimize chiral catalysts (e.g., BINAP-ruthenium complexes) for asymmetric sulfonylation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak columns) and adjust solvent polarity (hexane/isopropanol ratios) to resolve racemization risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.